4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

Description

BenchChem offers high-quality 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHREXFBVHLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072021 | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69938-76-7 | |

| Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a molecule of significant interest in polymer science and material chemistry. This document delves into its synthesis, structural elucidation, physicochemical characteristics, and functional applications, with a particular focus on its role as an anti-yellowing agent and antioxidant. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials and formulations.

Introduction

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), often referred to by its synonym, Anti-yellowing agent HN-130, is a bifunctional organic compound that has garnered attention for its utility in preventing the degradation of polymeric materials.[1] Its unique structure, featuring a flexible hexamethylene linker connecting two 1,1-dimethylsemicarbazide moieties, imparts desirable properties for its application as a stabilizer in a variety of polymers, most notably polyurethanes.[2] This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, reactivity, and mechanism of action.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is N,N'-(hexane-1,6-diyl)bis(2,2-dimethylhydrazinecarboxamide).[3] It is also commonly known by several other names and identifiers, which are summarized in the table below.

| Identifier | Value |

| CAS Number | 69938-76-7[3] |

| Molecular Formula | C12H28N6O2[4] |

| Molecular Weight | 288.39 g/mol [4] |

| Synonyms | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide), Anti-yellowing agent HN-130, 1,6-Bis[3-(dimethylamino)ureido]hexane[1][5] |

The molecular structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is characterized by a central C6 alkyl chain, which provides flexibility, and two terminal semicarbazide groups, which are responsible for its chemical reactivity and stabilizing properties.

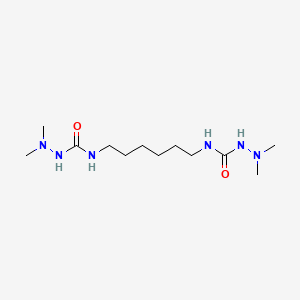

Caption: Molecular Structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Synthesis

While a detailed, peer-reviewed synthesis protocol for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the reaction of hexamethylene diisocyanate (HDI) with 1,1-dimethylhydrazine. This reaction is a nucleophilic addition of the hydrazine to the isocyanate groups of HDI.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for the target compound.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on the general reactivity of isocyanates and hydrazines. Actual reaction conditions may require optimization.

Materials:

-

Hexamethylene diisocyanate (HDI)

-

1,1-Dimethylhydrazine

-

Anhydrous toluene (or other inert solvent)

-

Anhydrous ethanol (for recrystallization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hexamethylene diisocyanate in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of 1,1-dimethylhydrazine in anhydrous toluene to the stirred HDI solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The product, which may precipitate out of the solution, can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white to off-white solid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is presented below.

| Property | Value | Reference |

| Appearance | White to off-white powder or crystals | [6] |

| Melting Point | 144.0 - 148.0 °C | [7] |

| pKa (Predicted) | 11.79 ± 0.50 | [6] |

| Topological Polar Surface Area (TPSA) | 88.74 Ų | [3] |

| LogP (Predicted) | 0.0984 | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 9 | [3] |

| Water Solubility | Sparingly soluble to soluble (conflicting reports) | [6] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents | [8] |

Spectral Analysis

Experimental spectral data for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is not widely available in the public domain. However, based on its molecular structure, the expected spectral features can be predicted.

Predicted ¹H NMR Spectrum (in CDCl₃)

-

δ ~ 6.0-7.0 ppm (broad singlet, 2H): N-H protons of the semicarbazide groups.

-

δ ~ 3.1-3.3 ppm (multiplet, 4H): -CH₂- protons adjacent to the nitrogen atoms of the semicarbazide groups.

-

δ ~ 2.5 ppm (singlet, 12H): -N(CH₃)₂ protons.

-

δ ~ 1.4-1.6 ppm (multiplet, 4H): -CH₂- protons in the β-position of the hexamethylene chain.

-

δ ~ 1.2-1.4 ppm (multiplet, 4H): -CH₂- protons in the γ-position of the hexamethylene chain.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

δ ~ 158-160 ppm: Carbonyl carbon (C=O) of the semicarbazide groups.

-

δ ~ 48-50 ppm: Methyl carbons (-N(CH₃)₂).

-

δ ~ 40-42 ppm: Methylene carbons (-CH₂-) adjacent to the nitrogen atoms.

-

δ ~ 28-30 ppm: Methylene carbons (-CH₂-) in the β-position.

-

δ ~ 25-27 ppm: Methylene carbons (-CH₂-) in the γ-position.

Predicted FTIR Spectrum (KBr Pellet)

-

3300-3400 cm⁻¹ (broad): N-H stretching vibrations.

-

2920-2950 cm⁻¹ and 2850-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.

-

~1640-1660 cm⁻¹ (strong): C=O stretching (Amide I band).

-

~1540-1560 cm⁻¹: N-H bending (Amide II band).

-

~1465 cm⁻¹: C-H bending of the methylene groups.

Reactivity and Mechanism of Action

The primary application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is as a polymer stabilizer, particularly against yellowing caused by photo-oxidation. While the precise mechanism for this specific molecule is not extensively detailed, it is believed to function through a combination of antioxidant and radical scavenging pathways, analogous to hindered amine light stabilizers (HALS).

Antioxidant and Anti-Yellowing Mechanism

The semicarbazide moieties are key to the molecule's function. They can act as radical scavengers, interrupting the auto-oxidation cycle of the polymer. The proposed mechanism involves the donation of a hydrogen atom from the N-H group to a peroxyl radical (ROO•), thereby neutralizing the radical and preventing further degradation of the polymer chain. The resulting semicarbazide radical is stabilized by resonance.

Caption: Proposed radical scavenging mechanism.

Applications

The primary application of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is as an anti-yellowing agent and antioxidant in various polymers.[1] Its bifunctional nature allows it to be incorporated into the polymer backbone or act as a standalone additive.

-

Polyurethane (PU) Systems: It is widely used in PU foams, elastomers, and coatings to prevent discoloration and degradation caused by exposure to light and heat.[4]

-

Plastics: It can be incorporated into various plastics to enhance their long-term stability.

-

Fibers: It finds use in the production of polyurethane fibers to maintain their color and mechanical properties.

Safety Information

Based on available safety data, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[7]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a valuable additive in the polymer industry, offering effective protection against degradation and discoloration. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis route, and insights into its mechanism of action. Further research to elucidate its detailed reaction kinetics and to obtain experimental spectral data would be beneficial for its broader application and for the development of new, more efficient polymer stabilizers.

References

-

3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1,6-bis(cyano-guanidino) hexane.

-

J-GLOBAL. (n.d.). 1,6-Bis(dimethylamino)hexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. PubChem Compound Summary for CID 14419064. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1,6-diisocyanato-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexamethylene diisocyanate. Retrieved from [Link]

-

OSHA. (n.d.). 1,6-Hexamethylene Diisocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO2, Methanol, and Diamine over CeO2 Catalysts: A Route to an Isocyanate-Free Feedstock for Polyurethanes. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N,N',N'-Tetramethyl-1,6-hexanediamine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,6-Bis[3-(dimethylamino)ureido]hexane

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,6-Bis[3-(dimethylamino)ureido]hexane, a novel compound with potential applications in drug development and materials science. As experimental data for this specific molecule is not yet publicly available, this document establishes a predictive profile based on the known properties of its constituent chemical moieties, namely the N,N-dimethylurea groups and the hexane linker. Furthermore, this guide details the rigorous, field-proven experimental protocols required to empirically determine these properties, offering researchers and drug development professionals a self-validating framework for the characterization of this and other new chemical entities (NCEs). The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Introduction and Molecular Structure

1,6-Bis[3-(dimethylamino)ureido]hexane is a symmetrical molecule featuring a six-carbon aliphatic chain (hexane) as a central linker, capped at both ends by N,N-dimethylurea groups. The systematic nomenclature suggests a specific connectivity where the hexane backbone is attached to the central nitrogen of the ureido moiety. This structure imparts a combination of flexibility from the hexane chain and hydrogen bonding capabilities from the urea functionalities, along with the basicity of the terminal dimethylamino groups.

Molecular Formula: C₁₂H₂₈N₆O₂

Molecular Weight: 288.39 g/mol

Predicted Chemical Structure:

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

Foreword: The Significance of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Advanced Material Applications

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a notable bis-semicarbazide derivative, is a molecule of significant interest in the fields of polymer chemistry and materials science. Its unique structural features, characterized by a flexible hexamethylene spacer and reactive dimethylsemicarbazide terminal groups, impart valuable properties to materials into which it is incorporated. Primarily, it serves as a highly effective anti-yellowing agent in polyurethane-based products such as profiles, shoe materials, and fibers, preventing discoloration during processing and exposure to environmental factors[1]. Beyond this, its role as an antioxidant and stabilizer is currently being explored, with potential applications in enhancing the durability and lifespan of various polymeric systems. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this important compound, tailored for researchers and professionals in drug development and materials science who require a thorough and practical understanding of its preparation.

I. The Synthetic Pathway: A Mechanistic Approach to Bis-Semicarbazide Formation

The synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is fundamentally an addition reaction between a diisocyanate and a hydrazine derivative. The core of this transformation lies in the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles, in this case, the terminal nitrogen of 1,1-dimethylhydrazine.

The reaction proceeds via a nucleophilic attack of the primary amine group of 1,1-dimethylhydrazine on the electrophilic carbon atom of the isocyanate group of 1,6-hexamethylene diisocyanate. This initial attack leads to the formation of a urea linkage. Given the difunctional nature of 1,6-hexamethylene diisocyanate, this reaction occurs at both ends of the molecule, resulting in the desired bis-semicarbazide structure.

The choice of an aprotic solvent is crucial to prevent unwanted side reactions of the highly reactive diisocyanate with the solvent. The reaction is typically carried out under an inert atmosphere to exclude moisture, which could lead to the hydrolysis of the diisocyanate to form an unstable carbamic acid, that in turn decomposes to an amine and carbon dioxide.

II. Experimental Protocol: A Step-by-Step Guide to Synthesis

This section details a robust and reproducible laboratory-scale synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,6-Hexamethylene diisocyanate (HDI) | C₈H₁₂N₂O₂ | 168.20 | 16.82 g | 0.10 |

| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | 12.62 g | 0.21 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Reagent Preparation: In the reaction flask, 16.82 g (0.10 mol) of 1,6-hexamethylene diisocyanate is dissolved in 150 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to 0-5 °C using an ice bath.

-

Addition of Hydrazine: A solution of 12.62 g (0.21 mol) of 1,1-dimethylhydrazine in 100 mL of anhydrous THF is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred diisocyanate solution over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours. A white precipitate will form during this time.

-

Isolation of Crude Product: The precipitate is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with two 50 mL portions of cold THF to remove any unreacted starting materials.

-

Drying: The collected white solid is dried under vacuum at 40-50 °C to a constant weight to yield the crude 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

III. Purification: Achieving High Purity through Recrystallization

The crude product obtained from the synthesis may contain impurities such as unreacted starting materials, oligomeric byproducts, and side products from the reaction of the diisocyanate with any residual water. Recrystallization is an effective method for purifying the solid product.

Selection of Recrystallization Solvent:

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For bis-semicarbazides, polar protic solvents or mixtures thereof are often suitable. A solvent system of ethanol and water is a good starting point for optimization.

Purification Workflow Diagram:

Caption: Workflow for the purification of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Recrystallization Protocol:

-

Dissolution: The crude 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is transferred to an Erlenmeyer flask. A minimal amount of hot ethanol is added to dissolve the solid completely.

-

Inducing Crystallization: Hot water is added dropwise to the hot ethanolic solution until a slight turbidity is observed that persists upon swirling.

-

Clarification: A few drops of hot ethanol are added to redissolve the precipitate and obtain a clear, saturated solution.

-

Crystallization: The flask is covered and allowed to cool slowly to room temperature. For maximum yield, the flask is then placed in an ice bath for at least one hour.

-

Isolation of Pure Product: The resulting crystalline solid is collected by vacuum filtration and washed with a small amount of a cold ethanol-water mixture.

-

Drying: The purified product is dried under vacuum at 50-60 °C to a constant weight.

IV. Characterization and Quality Control

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Physicochemical Properties:

| Property | Expected Value |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 144-148 °C[3][4] |

| Molecular Formula | C₁₂H₂₈N₆O₂[1] |

| Molecular Weight | 288.39 g/mol [1] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). Expected signals would include:

-

A singlet for the methyl protons (-N(CH₃)₂).

-

Multiplets for the methylene protons of the hexamethylene chain (-CH₂-).

-

A broad signal for the N-H protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule:

-

A signal for the carbonyl carbon (C=O).

-

Signals for the carbons of the hexamethylene chain.

-

A signal for the methyl carbons.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations (around 3300 cm⁻¹).

-

C-H stretching vibrations of the alkyl groups (around 2850-2950 cm⁻¹).

-

A strong C=O stretching vibration of the urea linkage (around 1630-1680 cm⁻¹).

-

N-H bending vibrations (around 1550 cm⁻¹).

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for identifying and quantifying any impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

V. Potential Impurities and Their Control

Understanding and controlling potential impurities is critical for ensuring the quality and performance of the final product.

-

Unreacted 1,6-Hexamethylene Diisocyanate: Due to its high reactivity, residual HDI can be a concern. The purification process, particularly the washing steps, should effectively remove this impurity.

-

Unreacted 1,1-Dimethylhydrazine: This volatile starting material should be largely removed during the initial filtration and drying steps.

-

Oligomeric Byproducts: If the stoichiometry is not carefully controlled, or if there is localized excess of the diisocyanate, oligomeric species can form. These are typically less soluble and can be removed during recrystallization.

-

Hydrolysis Products: Reaction of HDI with any moisture will produce hexamethylenediamine, which can then react further to form polyureas. Strict anhydrous conditions are necessary to minimize these byproducts.

VI. Safety Considerations

-

1,6-Hexamethylene diisocyanate (HDI) is a toxic and sensitizing agent, particularly through inhalation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

1,1-Dimethylhydrazine is a flammable and toxic compound. It should be handled with care in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis and purification procedures.

VII. Conclusion

The synthesis and purification of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a straightforward yet exacting process that requires careful control of reaction conditions and meticulous purification to achieve a high-purity product. This guide provides a comprehensive framework for researchers and professionals to successfully prepare this valuable compound. The methodologies outlined herein, from the mechanistic underpinnings of the synthesis to the detailed analytical characterization, are designed to ensure both the quality of the final product and the safety of the practitioner. The continued exploration of the applications of this and similar bis-semicarbazide derivatives promises to yield further advancements in materials science.

References

-

Skrylkova, A. S., Egorova, D. M., & Tarabanov, R. V. (2021). Synthesis of Substituted Bis-Semicarbazides by Reaction of Hexamethylene Diisocyanate with Hydrazine Derivatives. Russian Journal of General Chemistry, 91(10), 2110–2113. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hexamethylene Diisocyanate. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Structural Elucidation of CAS Number 69938-76-7: 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the compound registered under CAS number 69938-76-7, identified as 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the analytical methodologies used to confirm the identity and structure of organic molecules. We will explore a multi-technique spectroscopic approach, detailing the theoretical underpinnings, experimental protocols, and expected data for Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind each experimental choice is explained to provide field-proven insights, ensuring a self-validating system of protocols for robust structural confirmation.

Introduction and Compound Profile

The compound with CAS number 69938-76-7 is chemically known as 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).[1][2][3][4] It is also referred to by synonyms such as 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide) and N,N'-(Hexane-1,6-diyl)bis(2,2-dimethylhydrazinecarboxamide).[5] This molecule finds significant application as an anti-yellowing agent, antioxidant, and stabilizer in the production of polymers, particularly polyurethane foams, plastics, and fibers.[3][6]

Compound Properties:

| Property | Value | Reference |

| CAS Number | 69938-76-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₈N₆O₂ | [2][3][7] |

| Molecular Weight | 288.39 g/mol | [2][3][7] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 144.0 to 148.0 °C | [8] |

| Boiling Point | 236-237 °C (lit.) | [8][9] |

| Structure | A hexamethylene chain linking two 1,1-dimethylsemicarbazide moieties | [1] |

The structural elucidation of such a molecule, if treated as an unknown, would follow a logical progression of analytical techniques to piece together its molecular formula, functional groups, and connectivity.

Foundational Analysis: Mass Spectrometry

The initial and most crucial step in structural elucidation is the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), minimizing fragmentation and preserving the molecular ion.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of multiple nitrogen atoms makes the molecule amenable to protonation.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

Expected Data and Interpretation

The primary ion expected would be the protonated molecule, [M+H]⁺.

Table of Expected HRMS Data:

| Ion | Calculated m/z |

| [C₁₂H₂₈N₆O₂ + H]⁺ | 289.2347 |

The high-resolution measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₂H₂₈N₆O₂.[7] Fragmentation patterns, though minimal with ESI, could potentially show cleavage of the amide bond or within the hexamethylene chain, providing further structural clues.[10]

Functional Group Identification: Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solids, requiring minimal sample preparation.[11] Alternatively, a KBr pellet can be used.[11][12]

Step-by-Step Protocol (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and atmospheric suppression.

Expected Data and Interpretation

The IR spectrum will reveal characteristic absorptions for the functional groups present in 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Table of Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 | N-H Stretch | Amide/Hydrazine |

| 2940-2850 | C-H Stretch | Alkane (CH₂) |

| ~1650 | C=O Stretch | Amide (Semicarbazide) |

| ~1550 | N-H Bend | Amide |

| 1470-1450 | C-H Bend | Alkane (CH₂) |

The presence of a strong absorption around 1650 cm⁻¹ is indicative of the carbonyl group in the semicarbazide moiety. The N-H stretching and bending vibrations confirm the presence of the amide/hydrazine groups. The strong C-H stretching bands below 3000 cm⁻¹ are characteristic of the hexamethylene alkyl chain.

Connectivity and Final Structure Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.

Table of Predicted ¹H NMR Chemical Shifts:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.5 | Broad Singlet | 2H | -NH- |

| ~3.1-3.3 | Triplet | 4H | -CH₂-NH- |

| ~2.6 | Singlet | 12H | -N(CH₃)₂ |

| ~1.5 | Multiplet | 4H | -CH₂-CH₂-NH- |

| ~1.3 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

-

The singlet at ~2.6 ppm integrating to 12 protons is a key indicator of the two equivalent N,N-dimethyl groups.

-

The signals for the hexamethylene chain will appear as multiplets in the aliphatic region (1.3-3.3 ppm). The triplet at ~3.1-3.3 ppm corresponds to the methylene groups adjacent to the nitrogen atoms.

-

The broad singlet in the downfield region is characteristic of the amide N-H protons.

Expected ¹³C NMR Data and Interpretation

Due to the molecule's symmetry, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table of Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O |

| ~40 | -CH₂-NH- |

| ~38 | -N(CH₃)₂ |

| ~29 | -CH₂-CH₂-NH- |

| ~26 | -CH₂-CH₂-CH₂- |

-

The downfield signal around 158 ppm is characteristic of the carbonyl carbon of the semicarbazide.

-

The signals for the hexamethylene chain carbons will be in the aliphatic region.

-

The signal for the N,N-dimethyl carbons will also be in the aliphatic region.

2D NMR for Complete Structural Assembly

COSY: Will show correlations between the adjacent methylene protons within the hexamethylene chain, confirming their connectivity.

HSQC: Will correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum. For example, the proton signal at ~3.1-3.3 ppm will correlate with the carbon signal at ~40 ppm.

HMBC: Provides the final and definitive proof of the overall structure by showing long-range correlations. Key expected correlations include:

-

Correlation from the -NH- proton to the C=O carbon.

-

Correlation from the -CH₂-NH- protons to the C=O carbon.

-

Correlation from the -N(CH₃)₂ protons to the C=O carbon.

These HMBC correlations unequivocally link the hexamethylene chain and the dimethylamino group to the semicarbazide carbonyl, thus confirming the complete molecular structure.

Visualization of Workflows

Overall Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of CAS 69938-76-7.

NMR Data Integration Logic

Caption: Logic for integrating various NMR experiments.

Conclusion

The structural elucidation of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (CAS 69938-76-7) is a systematic process that relies on the integration of data from multiple spectroscopic techniques. High-Resolution Mass Spectrometry provides the molecular formula, FT-IR spectroscopy identifies the key functional groups, and a combination of 1D and 2D NMR experiments confirms the precise connectivity of the atoms. This guide outlines a robust and self-validating workflow, providing the necessary theoretical background and practical protocols for scientists to confidently determine the structure of this and similar organic molecules.

References

-

DBC. (n.d.). chisorb 1300. Retrieved from [Link]

-

LookChem. (n.d.). Cas 69938-76-7,4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:69938-76-7 | 1,6-Hexamethylene bis(N,N-dimethylsemicarbazide). Retrieved from [Link]

- Kusch, P., Knupp, G., Herling, H., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

- Valto, P., Knuutinen, J., Alén, R., & Peräniemi, S. (2009). Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS: Very High Positive Mass Defects of Alkylamine Ions as Powerful Diagnostic Tools for Identification and Structural Elucidation. Analytical Chemistry, 81(15), 6241-6248.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Stothers NMR Facility, Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 2D 1H-1H COSY - NMR Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ulethbridge.ca [ulethbridge.ca]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. 2D 1H-1H COSY [nmr.chem.ucsb.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. h-brs.de [h-brs.de]

- 11. mse.washington.edu [mse.washington.edu]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

A Guide to Characterizing the Thermal Decomposition Profile of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

Abstract

This technical guide outlines a comprehensive analytical framework for characterizing the thermal decomposition profile of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), a compound utilized as a crosslinking agent, anti-yellowing agent in polyurethanes, and a thermal stabilizer.[1][2] Given the industrial relevance of this molecule, particularly in processes involving elevated temperatures, a thorough understanding of its thermal stability, decomposition kinetics, and gaseous byproducts is paramount for ensuring process safety, product quality, and regulatory compliance.[3] This document provides field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), designed to yield a holistic and self-validating thermal profile. It further details the application of these data in determining decomposition kinetics in accordance with ASTM standards and postulating a decomposition mechanism.

Introduction: The Imperative of Thermal Analysis

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (CAS: 69938-76-7) is a multifunctional additive employed in diverse applications, from enhancing the mechanical properties of polyurethane foams to acting as an anti-yellowing agent in plastics and coatings.[1][2] Its molecular structure, featuring a hexamethylene linker connecting two dimethylsemicarbazide groups, imparts specific reactivity and stability characteristics.

The industrial processing of materials containing this additive often involves significant heat exposure. Therefore, determining its thermal decomposition profile is not merely an academic exercise; it is a critical necessity. This analysis informs:

-

Maximum Processing Temperatures: Establishing a safe upper limit for manufacturing and application.

-

Storage Stability: Predicting long-term stability under various thermal conditions.[4]

-

Hazard Identification: Identifying potentially hazardous exothermic decompositions or the evolution of toxic gases.[5]

-

Mechanism Insight: Understanding the decomposition pathway to predict byproducts and potential interactions with other formulation components.

This guide provides the necessary protocols and interpretive framework for researchers and drug development professionals to conduct a thorough and reliable thermal analysis.

Core Analytical Methodologies

A multi-technique approach is essential for a complete picture of thermal decomposition. We will focus on the synergistic combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). The integration of TGA and DSC, known as Simultaneous Thermal Analysis (STA), is particularly efficient, providing data on both mass change and heat flow from a single experiment.[6][7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary tool for determining the temperatures at which decomposition events occur and their relative significance in terms of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies both endothermic (heat-absorbing) and exothermic (heat-releasing) events. This is critical for identifying melting points, phase transitions, and the energetic nature of decomposition.[6][9]

Evolved Gas Analysis (EGA)

EGA identifies the chemical nature of the volatile products released during decomposition.[10] Coupling the exit port of the TGA to a spectrometer (e.g., Fourier Transform Infrared Spectroscopy - FTIR, or Mass Spectrometry - MS) allows for real-time identification of the evolved gases as a function of temperature.[11] This is arguably the most important technique for elucidating the decomposition mechanism and assessing toxicity hazards.

Experimental Design & Protocols

The following protocols are designed to be self-validating systems, incorporating necessary calibration and control steps to ensure data integrity.

Experimental Workflow

The overall process follows a logical sequence from instrument preparation to integrated data analysis.

Caption: Integrated workflow for thermal analysis.

Protocol: Simultaneous TGA-DSC Analysis

-

Instrument Calibration:

-

Temperature & Heat Flow: Calibrate the DSC sensor using certified reference materials (e.g., Indium) to verify the accuracy of onset temperatures and enthalpy values.

-

Mass: Calibrate the microbalance using certified weights to ensure accurate mass loss measurements.

-

Rationale: Regular calibration is the cornerstone of trustworthy data, compensating for any instrument drift.

-

-

Sample Preparation:

-

Weigh 5-10 mg of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) into an alumina or platinum crucible.

-

Ensure an even, thin layer of material at the bottom of the crucible to promote uniform heating and prevent thermal gradients within the sample.

-

Rationale: A small sample mass minimizes thermal lag and ensures that the measured sample temperature accurately reflects the furnace temperature. Alumina crucibles are chosen for their inertness at high temperatures.

-

-

Experimental Parameters:

-

Purge Gas: Use high-purity nitrogen at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule. An oxidizing atmosphere (e.g., air) could be used in a separate experiment to assess environmental stability.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Rationale: A 10°C/min heating rate provides a good balance between resolution of thermal events and practical experiment duration. Slower rates can improve resolution but may broaden peaks.

-

-

Data Acquisition:

-

Simultaneously record mass (TGA), differential heat flow (DSC), and temperature.

-

If using EGA, route the TGA furnace exhaust gas through a heated transfer line to the MS or FTIR spectrometer for continuous analysis.

-

Protocol: Decomposition Kinetics (Isoconversional Method)

To determine the activation energy (Ea) of decomposition, which quantifies the energy barrier to the reaction, an isoconversional method like the Ozawa-Flynn-Wall method is recommended, following ASTM E1641 standards.[3][4][12][13][14]

-

Perform Multiple TGA Scans: Conduct the TGA experiment as described in 3.2, but at several different heating rates (e.g., 5, 10, 15, and 20°C/min).

-

Data Analysis:

-

For specific degrees of conversion (α, e.g., 5%, 10%, 20% mass loss), identify the corresponding temperature at each heating rate.

-

Plot the logarithm of the heating rate versus the reciprocal of the absolute temperature for each conversion level.

-

The slope of the resulting lines is proportional to the activation energy at that specific degree of conversion.

-

Rationale: This method avoids the need to assume a specific reaction model and reveals how the activation energy changes as the decomposition progresses, providing deeper mechanistic insight.[3]

-

Data Interpretation and Hypothetical Profile

As specific experimental data for this compound is not widely published, this section presents a hypothetical profile based on the known chemistry of semicarbazide and related structures. This serves as an interpretive guide for actual experimental results.

TGA-DSC Data Summary

The following table represents plausible data that could be obtained from a TGA-DSC analysis.

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | DSC Event Type | Postulated Cause |

| Melting | ~175 | ~180 | ~0% | Endotherm | Solid-to-liquid phase transition |

| Decomp. 1 | ~210 | ~225 | ~35-45% | Exotherm | Initial fragmentation of semicarbazide groups |

| Decomp. 2 | ~300 | ~340 | ~40-50% | Exotherm | Cleavage and decomposition of the hexamethylene backbone |

| Residue | >400 | - | ~10-15% | - | Formation of a stable char residue |

Evolved Gas Analysis (EGA)

EGA-MS would be used to identify the gaseous fragments. For a semicarbazide structure, the following evolved gases would be anticipated:

-

Dimethylamine ((CH₃)₂NH): From the cleavage of the N-N bond and abstraction of hydrogen.

-

Carbon Dioxide (CO₂): From the decomposition of the carbonyl group.

-

Ammonia (NH₃) & Isocyanic Acid (HNCO): Common decomposition products of urea and semicarbazide moieties.

-

Hexamethylene Diamine Fragments: From the breakdown of the C6 alkyl chain.

Postulated Decomposition Mechanism

Based on the hypothetical data, a multi-step decomposition mechanism can be proposed. The initial, lower-temperature event is likely the scission of the weaker N-N and C-N bonds within the semicarbazide groups, leading to the release of volatile nitrogen-containing compounds.[5] This is often an exothermic process. The second, higher-temperature stage would involve the more energetic cleavage of the C-C and C-H bonds of the aliphatic hexamethylene linker.

Caption: Postulated two-step decomposition pathway.

Safety and Handling Implications

The thermal analysis profile directly informs safety protocols:

-

Exothermic Decomposition: The strongly exothermic nature of the decomposition indicates a potential for thermal runaway if the material is heated without adequate control. Processing temperatures should be kept well below the onset of decomposition.

-

Gas Evolution: The release of flammable (hydrocarbon fragments) and toxic (ammonia, isocyanic acid) gases necessitates adequate ventilation and personal protective equipment (PPE) in environments where thermal decomposition could occur.

-

Stabilizer Function: The compound's role as a stabilizer in explosives suggests it is designed to control or direct decomposition, but its own decomposition can still be hazardous under unintentional conditions.[1]

Conclusion

Characterizing the thermal decomposition profile of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a critical step in its safe and effective application. By employing a synergistic combination of TGA, DSC, and EGA, and adhering to standardized kinetic analysis methods like ASTM E1641, researchers can obtain a comprehensive understanding of the material's thermal stability, decomposition mechanism, and associated hazards. This data-driven approach is fundamental to robust process development, ensuring material quality, and maintaining a safe operating environment.

References

-

ASTM E1641-23, Standard Test Method for Decomposition Kinetics by Thermogravimetry, ASTM International, West Conshohocken, PA, 2023. [Link]

-

WJE, Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. [Link]

-

LabsInUS, ASTM E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. [Link]

-

ASTM International, E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. [Link]

-

FILAB, Determination of decomposition kinetics by ATG according to ASTM E1641. [Link]

-

MDPI, On-line Analysis of Nitrogen Containing Compounds in Complex Hydrocarbon Matrixes. [Link]

-

EAG Laboratories, Evolved Gas Analysis (EGA). [Link]

-

MooreAnalytical, Evolved Gas Analysis (EGA). [Link]

-

MDPI, On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. [Link]

-

ResearchGate, (PDF) Synthesis, characterization and computational studies of semicarbazide derivative. [Link]

-

Mettler Toledo, Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

AZoM, Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

Metoree, Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | 69938-76-7 [chemicalbook.com]

- 3. labsinus.com [labsinus.com]

- 4. filab.fr [filab.fr]

- 5. On-line Analysis of Nitrogen Containing Compounds in Complex Hydrocarbon Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. azom.com [azom.com]

- 8. perkinelmer.com.ar [perkinelmer.com.ar]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. mooreanalytical.com [mooreanalytical.com]

- 11. measurlabs.com [measurlabs.com]

- 12. store.astm.org [store.astm.org]

- 13. Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method | Testing Standard | WJE [wje.com]

- 14. store.astm.org [store.astm.org]

Solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in Organic Solvents For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), also known by trade names such as LOTSORB HN 130 and JADEWIN HN-130, is a multifunctional compound.[1] It is primarily utilized as an anti-yellowing agent in the production of polyurethane materials such as foams, fibers, and coatings.[1][2][3][4] Its ability to scavenge nitrogen oxides (NOx) prevents discoloration and degradation of polymers, thereby extending their service life and maintaining their aesthetic appeal.[2][3] Beyond its role in the polymer industry, its structural motifs suggest potential considerations in other areas of chemical and pharmaceutical research.

A fundamental understanding of the solubility of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in various organic solvents is paramount for its effective application, formulation, and synthesis. Proper solvent selection impacts everything from reaction kinetics during its synthesis to the homogeneity of its dispersion in a polymer matrix. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and practical insights for professionals working with this compound.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)) and the solvent. The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure Analysis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

To understand its solubility, we must first examine the molecular structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide):

Chemical Formula: C₁₂H₂₈N₆O₂[7][8] Molecular Weight: Approximately 288.39 g/mol [8][9]

The molecule possesses several key structural features that influence its solubility:

-

Polar Semicarbazide Groups: The two semicarbazide groups (-NH-CO-N(CH₃)₂) are highly polar due to the presence of electronegative oxygen and nitrogen atoms. These groups can participate in hydrogen bonding, both as hydrogen bond donors (the N-H group) and acceptors (the C=O and nitrogen atoms).[8]

-

Nonpolar Hexamethylene Chain: The -(CH₂)₆- linker is a nonpolar, aliphatic chain. This hydrocarbon backbone contributes to the molecule's affinity for nonpolar solvents through van der Waals dispersion forces.[5][6]

-

Overall Polarity: The presence of both polar functional groups and a nonpolar linker gives 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) a somewhat amphiphilic character. However, the strong polarity of the two semicarbazide groups is expected to dominate its solubility behavior, leading to a greater affinity for polar solvents.

Influence of Solvent Properties

The choice of solvent is critical. Key solvent properties to consider include:

-

Polarity: Polar solvents, such as alcohols and ketones, are expected to be effective at solvating the polar semicarbazide groups through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the semicarbazide moieties, promoting dissolution.

-

Dielectric Constant: Solvents with a high dielectric constant can better insulate the charged regions of the solute molecules, facilitating their separation and dissolution.

Based on these principles, one can predict that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) will exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[5][6]

Sources

- 1. ODM. LOTSORB HN 130 [lotchemistry.com]

- 2. jadenmtc.com [jadenmtc.com]

- 3. nbinno.com [nbinno.com]

- 4. partinchem.com [partinchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

Spectroscopic Characterization of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide): A Technical Guide

Introduction

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), with the CAS Registry Number 69938-76-7, is a notable compound featuring a symmetrical structure with a central hexamethylene chain linking two 1,1-dimethylsemicarbazide moieties.[1][2] This molecule holds potential in various industrial and research applications, including as a crosslinking agent, a stabilizer, and in the synthesis of more complex derivatives.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application and for quality control in its synthesis.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is characterized by several key functional groups that will give rise to distinct signals in NMR, IR, and MS analyses.

Molecular Formula: C₁₂H₂₈N₆O₂[]

Molecular Weight: 288.39 g/mol []

The key structural features include:

-

Hexamethylene Chain: A flexible six-carbon aliphatic chain providing a symmetric backbone.

-

Semicarbazide Groups: Two identical semicarbazide moieties at either end of the hexamethylene chain. Each semicarbazide group contains:

-

A carbonyl group (C=O).

-

Three nitrogen atoms in a urea-like arrangement.

-

Two methyl groups attached to a terminal nitrogen atom.

-

These features are visually represented in the following diagram:

Caption: Molecular Structure of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol (Hypothetical)

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data

The symmetry of the molecule simplifies the expected ¹H NMR spectrum. The following table outlines the predicted chemical shifts, multiplicities, and integrations for the distinct proton environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₃ )₂ | ~ 2.4 - 2.6 | Singlet | 12H |

| -CH₂ -NH- | ~ 3.0 - 3.2 | Triplet | 4H |

| -CH₂-CH₂ -CH₂- | ~ 1.4 - 1.6 | Quintet | 4H |

| -NH-C=O | ~ 6.0 - 6.5 | Triplet (broad) | 2H |

| -NH-N- | ~ 7.5 - 8.0 | Singlet (broad) | 2H |

Causality Behind Predictions:

-

The N-methyl protons are expected to be the most upfield of the non-aliphatic protons due to the electron-donating nature of the nitrogen atom.

-

The methylene protons adjacent to the nitrogen (-CH₂-NH-) are deshielded by the electronegative nitrogen, shifting them downfield relative to the other methylene groups.

-

The central methylene protons (-CH₂-CH₂-CH₂-) are in a more shielded, alkane-like environment.

-

The NH protons are expected to be broad and further downfield due to hydrogen bonding and quadrupole effects from the adjacent nitrogen atoms. Their multiplicity will be influenced by coupling to the adjacent CH₂ group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is also simplified by the molecule's symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃ )₂ | ~ 40 - 45 |

| C =O | ~ 158 - 162 |

| -CH₂ -NH- | ~ 40 - 45 |

| -CH₂ -CH₂-CH₂- | ~ 26 - 28 |

| -CH₂-CH₂ -CH₂- | ~ 29 - 31 |

Causality Behind Predictions:

-

The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom.

-

The N-methyl carbons and the methylene carbons adjacent to the nitrogen are in a similar chemical shift region.

-

The central methylene carbons are the most shielded, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol (Hypothetical)

A solid-state IR spectrum would be most appropriate for this compound.

-

Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |

| C=O Stretch (amide) | 1680 - 1650 | Strong |

| N-H Bend | 1570 - 1540 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

Interpretation of Key Bands:

-

The broad N-H stretching band is indicative of hydrogen bonding.

-

The strong C-H stretching bands confirm the presence of the hexamethylene chain and methyl groups.

-

A strong absorption in the carbonyl region is a key indicator of the semicarbazide functionality.

-

The N-H bending and C-N stretching vibrations provide further evidence for the semicarbazide structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol (Hypothetical)

Electrospray ionization (ESI) would be a suitable technique for this polar molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 289.2401 | Protonated molecular ion |

| [M+Na]⁺ | 311.2220 | Sodium adduct |

Expected Fragmentation Pattern:

The molecule is expected to fragment via cleavage of the C-N and N-N bonds within the semicarbazide moieties and along the hexamethylene chain. Key fragmentation pathways could include:

-

Loss of the dimethylamino group.

-

Cleavage of the amide bond.

-

Fragmentation of the hexamethylene chain.

A diagram illustrating a potential fragmentation pathway is shown below:

Caption: Potential fragmentation pathways for 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide). By integrating knowledge of fundamental spectroscopic principles with data from analogous structures, we have established a robust set of expected data for its NMR, IR, and MS analyses. This guide serves as a valuable resource for researchers and scientists in the positive identification and quality assessment of this compound, and the methodologies described herein can be applied to the characterization of other novel molecules where experimental data is not yet available.

References

-

Al-Zaidi, J. M., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of a New Bis(semicarbazone) Ligand and Its Coordination Complexes. Journal of University of Anbar for Pure Science, 19(01), 206–218. [Link]

-

Sinha, N., et al. (2021). Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone. Oriental Journal of Chemistry, 37(4), 9. [Link]

Sources

Whitepaper: A Mechanistic Approach to Inhibiting Polymer Yellowing

Abstract

Polymer yellowing is a critical degradation pathway that compromises the aesthetic, mechanical, and functional properties of materials. This guide provides an in-depth technical analysis of the core mechanisms driving this discoloration and the modes of action for chemical agents designed to prevent it. We will dissect the chemical reactions underpinning photo-oxidation and thermal degradation, leading to the formation of chromophoric species. Subsequently, a detailed examination of primary and secondary antioxidants, UV absorbers, and hindered amine light stabilizers (HALS) will elucidate their distinct and synergistic roles in preserving polymer integrity. This document is intended for researchers and formulation scientists, offering a foundational understanding of anti-yellowing strategies, complete with experimental protocols for their evaluation.

The Genesis of Discoloration: Understanding Polymer Yellowing Mechanisms

The yellowing of polymeric materials is the macroscopic manifestation of molecular-level changes induced by environmental stressors such as ultraviolet (UV) radiation, heat, and oxygen. These factors initiate a cascade of chemical reactions that alter the polymer's structure, leading to the formation of chromophores—molecular groups that absorb light in the visible spectrum, causing the material to appear yellow.

Photo-oxidation: The Light-Induced Degradation Cascade

Photo-oxidation is a primary driver of yellowing, initiated when polymers are exposed to UV light, particularly in the presence of oxygen.[1][2] The process is a radical chain reaction, broadly categorized into initiation, propagation, and termination steps.[2][3]

-

Initiation: High-energy UV photons are absorbed by impurities or inherent chromophoric groups within the polymer, leading to the homolytic cleavage of covalent bonds and the formation of highly reactive free radicals (R•).[1][3]

-

Propagation: The polymer radical (R•) reacts rapidly with atmospheric oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.[2][4]

-

Chain Scission & Crosslinking: The unstable hydroperoxides (ROOH) can decompose, especially under heat or further UV exposure, into alkoxy (RO•) and hydroxyl (•OH) radicals.[5] These aggressive radicals drive further degradation, leading to chain scission (reducing molecular weight and causing embrittlement) or crosslinking (increasing brittleness).[2][6]

-

Chromophore Formation: The oxidative reactions ultimately generate carbonyl groups (C=O), conjugated double bonds, and other oxygen-containing species. These groups are potent chromophores that absorb blue/violet light, resulting in the perceived yellow color.

Figure 1: General mechanism of polymer photo-oxidation leading to yellowing.

Thermal Degradation

Similar to photo-oxidation, thermal degradation involves the formation of free radicals, but the initiating energy comes from heat rather than light.[6] During high-temperature processing (e.g., extrusion, injection molding) or prolonged exposure to elevated service temperatures, polymer chains can break, initiating the same oxidative cascade described above.[6] This process is autocatalytic, as the decomposition of hydroperoxides generates more radicals, accelerating the degradation.[5]

Countermeasures: The Arsenal of Anti-Yellowing Agents

Anti-yellowing agents are chemical additives that interfere with the degradation process at various stages. Their efficacy relies on selecting the right agent or combination of agents to counteract the specific degradation pathways relevant to the polymer and its application.

Table 1: Major Classes of Anti-Yellowing Agents

| Class of Agent | Primary Function | Mechanism of Action | Typical Application |

| Primary Antioxidants | Radical Scavenging | Donates a labile hydrogen atom to neutralize peroxy radicals, stopping the propagation cycle. | Long-term thermal stability, processing stabilization. |

| (Hindered Phenols) | |||

| Secondary Antioxidants | Hydroperoxide Decomposition | Reduces unstable hydroperoxides to stable, non-radical products (alcohols), preventing radical formation. | High-temperature processing stabilization. |

| (Phosphites, Thioesters) | |||

| UV Absorbers | UV Radiation Shielding | Competitively absorbs incident UV radiation and dissipates it as harmless thermal energy. | Protection against photo-degradation in clear or lightly colored materials. |

| (Benzotriazoles, Benzophenones) | |||

| Light Stabilizers | Radical Scavenging (Cyclic) | Traps a wide range of free radicals through a regenerative catalytic cycle (Denisov Cycle). | Long-term light stability, surface protection, thin sections. |

| (Hindered Amine Light Stabilizers - HALS) |

Primary Antioxidants: Hindered Phenols

Hindered phenols are the frontline defense against radical-driven oxidation.[7] They possess a sterically hindered hydroxyl group on a benzene ring. This structure allows them to readily donate the hydrogen atom from the hydroxyl group to a reactive peroxy radical (ROO•), effectively terminating the propagation cycle.[7][8] The resulting phenoxy radical is resonance-stabilized and non-reactive, preventing it from initiating new degradation chains.[8]

Figure 2: Mechanism of a hindered phenolic antioxidant terminating a peroxy radical.

Secondary Antioxidants: Phosphites

While primary antioxidants manage free radicals, phosphites target the precursors—hydroperoxides (ROOH).[5] During high-temperature processing, these hydroperoxides are a major source of new radicals. Phosphite stabilizers act as hydroperoxide decomposers by reducing ROOH to a stable alcohol (ROH).[5][9] In this process, the trivalent phosphite ester is stoichiometrically oxidized to a stable pentavalent phosphate ester, effectively breaking the autocatalytic cycle of oxidation without generating new radicals.[5][10] This synergistic action with primary antioxidants provides robust protection during processing.[8][9]

Figure 3: Phosphite antioxidants converting unstable hydroperoxides to stable products.

UV Absorbers: Benzotriazoles and Benzophenones

UV absorbers (UVAs) function by a physical mechanism rather than a chemical one.[11][12] These compounds are highly efficient at absorbing damaging UV radiation across a specific wavelength range and dissipating this energy as harmless, low-level heat.[11][13][14] This process prevents UV photons from ever reaching the polymer and initiating radical formation.

-

Benzophenones: Absorb UV light in the 260-350 nm range.[11] Their mechanism involves an excited state that undergoes tautomerism, with energy dissipated as the molecule returns to its ground state.[13]

-

Benzotriazoles: Offer a broader absorption range, typically from 270-400 nm, and are highly effective.[11][15] They operate via an "excited-state intramolecular proton transfer" (ESIPT) mechanism, which is a very rapid and efficient way to convert electronic energy into vibrational (thermal) energy.[15][16]

Hindered Amine Light Stabilizers (HALS)

HALS are exceptionally efficient and durable light stabilizers that do not absorb UV radiation.[4][17] Instead, they function as potent radical scavengers through a regenerative catalytic process known as the Denisov Cycle.[4][18][19]

-

The parent hindered amine is oxidized to a stable nitroxyl radical (>N-O•).

-

This nitroxyl radical is highly effective at trapping polymer alkyl radicals (P•) and peroxy radicals (POO•), forming stable amino-ethers.[20]

-

Through a series of subsequent reactions with other radical species, these amino-ethers regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize many radicals over its lifetime.[4][19][20]

This cyclic and regenerative nature means HALS are not consumed quickly, providing superior long-term protection against photo-oxidation, especially at the material's surface.[4][17]

Figure 4: Simplified representation of the HALS regenerative (Denisov) cycle.

Experimental Evaluation of Anti-Yellowing Performance

Validating the efficacy of an anti-yellowing additive package requires a systematic approach combining accelerated weathering with precise analytical measurement.

Accelerated Weathering Protocols

Accelerated weathering chambers are used to simulate long-term environmental exposure in a condensed timeframe.[21][22] The choice of protocol depends on the intended application of the material.

Protocol 1: Xenon Arc Weathering (Simulates Full-Spectrum Sunlight)

-

Objective: To evaluate performance under realistic, full-spectrum solar radiation.

-

Apparatus: Xenon Arc Weatherometer.

-

Methodology (based on ASTM G155):

-

Prepare polymer samples (e.g., 75mm x 150mm plaques) with and without the anti-yellowing agent package.

-

Mount samples in the chamber.

-

Set exposure cycle parameters:

-

Irradiance: 0.55 W/m² @ 340 nm.

-

Black Panel Temperature: 63 °C.

-

Relative Humidity: 50%.

-

Light/Dark Cycle: Continuous light or specific cycles with moisture (e.g., 102 minutes light, 18 minutes light + water spray).

-

-

Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).

-

Analyze samples for color change and chemical degradation.

-

Analytical Techniques for Assessment

1. Colorimetry (Quantitative Color Measurement)

-

Principle: A spectrophotometer or colorimeter measures the color of a sample in the CIE Lab* color space.

-

Key Metrics:

-

L* : Lightness (100 = white, 0 = black).

-

a* : Red/green value.

-

b : Yellow/blue value (a positive change in b indicates yellowing).

-

Yellowness Index (YI): Calculated according to ASTM E313, a single value representing the degree of yellowness.

-

ΔE* : Total color difference, representing the magnitude of color change from the initial state.

-

-

Procedure:

-

Calibrate the colorimeter using standard white and black tiles.

-

Measure the L, a, and b* values of the unexposed (control) sample.

-

Measure the L, a, and b* values of the exposed samples at each interval.

-

Calculate YI and ΔE* for each measurement.

-

Table 2: Hypothetical Accelerated Weathering Data

| Exposure (hours) | Sample | Δb* (Change in Yellowness) | Yellowness Index (YI) | Total Color Change (ΔE*) |

| 0 | Control (Unstabilized) | 0.0 | 1.5 | 0.0 |

| Stabilized | 0.0 | 1.6 | 0.0 | |

| 1000 | Control (Unstabilized) | +12.5 | 18.2 | 12.8 |

| Stabilized | +1.8 | 4.1 | 2.1 | |

| 2000 | Control (Unstabilized) | +25.3 | 35.1 | 25.7 |

| Stabilized | +4.2 | 8.5 | 4.8 |

2. Fourier Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR analysis identifies chemical functional groups by their characteristic absorption of infrared radiation. It is highly effective for detecting the formation of carbonyl groups (C=O), a key indicator of oxidative degradation.[23][24]

-

Procedure:

-

Acquire an FTIR spectrum of the unexposed sample surface using an Attenuated Total Reflectance (ATR) accessory.

-